![molecular formula C16H18ClNO B5824749 1-{[5-(4-chlorophenyl)-2-furyl]methyl}piperidine](/img/structure/B5824749.png)
1-{[5-(4-chlorophenyl)-2-furyl]methyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[5-(4-chlorophenyl)-2-furyl]methyl}piperidine is an organic compound that features a piperidine ring substituted with a 5-(4-chlorophenyl)-2-furylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[5-(4-chlorophenyl)-2-furyl]methyl}piperidine typically involves the following steps:
Formation of the 5-(4-chlorophenyl)-2-furylmethyl intermediate: This can be achieved through a Friedel-Crafts acylation reaction where 4-chlorobenzoyl chloride reacts with furan in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction of the intermediate: The resulting 5-(4-chlorophenyl)-2-furyl ketone is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Formation of the final product: The alcohol is then reacted with piperidine under basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions: 1-{[5-(4-chlorophenyl)-2-furyl]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds present in the furan ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution: Various nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
1-{[5-(4-chlorophenyl)-2-furyl]methyl}piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-{[5-(4-chlorophenyl)-2-furyl]methyl}piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
1-{[5-(4-bromophenyl)-2-furyl]methyl}piperidine: Similar structure but with a bromine atom instead of chlorine.
1-{[5-(4-methylphenyl)-2-furyl]methyl}piperidine: Similar structure but with a methyl group instead of chlorine.
1-{[5-(4-nitrophenyl)-2-furyl]methyl}piperidine: Similar structure but with a nitro group instead of chlorine.
Uniqueness: 1-{[5-(4-chlorophenyl)-2-furyl]methyl}piperidine is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.
Properties
IUPAC Name |
1-[[5-(4-chlorophenyl)furan-2-yl]methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c17-14-6-4-13(5-7-14)16-9-8-15(19-16)12-18-10-2-1-3-11-18/h4-9H,1-3,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVGRXIHBRWFOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198542 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl (2-{[(4-nitrophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5824668.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5824675.png)
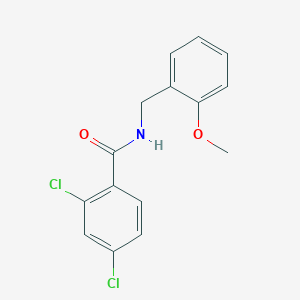
![4-ETHYL-7-[(3-FLUOROPHENYL)METHOXY]-8-METHYL-2H-CHROMEN-2-ONE](/img/structure/B5824696.png)
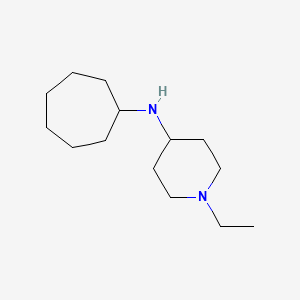
![3-bromo-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5824703.png)
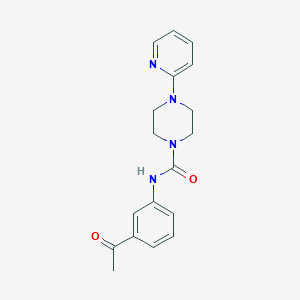
![2-[2-(2,4-Dihydroxyphenyl)-2-oxoethoxy]isoindole-1,3-dione](/img/structure/B5824712.png)
![1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol](/img/structure/B5824724.png)
![methyl 2-[(2-chlorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5824727.png)
![{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-3-ISOXAZOLYL)METHANONE](/img/structure/B5824737.png)
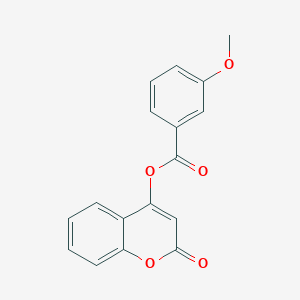
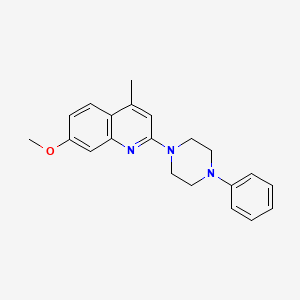
![2-Methyl-5-[4-(propan-2-yloxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5824757.png)
